N-(DL-2-Bromopropionyl)-DL-alanine: Chemical Properties, Mechanistic Pathways, and Advanced Applications in Polymer Chemistry and Bioconjugation
N-(DL-2-Bromopropionyl)-DL-alanine: Chemical Properties, Mechanistic Pathways, and Advanced Applications in Polymer Chemistry and Bioconjugation
Executive Summary
N-(DL-2-Bromopropionyl)-DL-alanine (CAS: 31654-38-3) is a highly versatile, dual-functional chemical building block that bridges the gap between synthetic organic chemistry, peptide engineering, and controlled radical polymerization. Structurally, it features a terminal carboxylic acid and an α -bromo amide moiety. This unique architecture allows it to function simultaneously as an electrophilic hub for nucleophilic substitution ( SN2 ) and as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP).
Because it is synthesized as a DL-DL stereoisomeric mixture, the compound is particularly valuable in materials science for generating amorphous, biodegradable polydepsipeptides and polymer-peptide conjugates where crystallization must be suppressed to enhance enzymatic degradation rates. This guide provides an in-depth technical analysis of its physicochemical properties, reaction mechanisms, and field-proven experimental workflows.
Physicochemical Profiling & Stereochemical Implications
The compound exists as a mixture of four stereoisomers (RR, SS, RS, SR) due to the two chiral centers located at the α -carbons of the propionyl and alanine segments. In polymer chemistry, the use of this racemic mixture directly dictates the macroscopic properties of the resulting materials. For instance, cyclic depsipeptides (morpholine-2,5-diones) derived from DL-DL precursors yield amorphous polymers, which exhibit significantly higher water uptake and faster enzymatic degradation compared to their semi-crystalline L-L counterparts [1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Significance |
| Molecular Formula | C₆H₁₀BrNO₃ | Contains reactive sites for both condensation and radical chemistry. |
| Molar Mass | 224.05 g/mol | Low molecular weight facilitates high-density functionalization. |
| CAS Number | 31654-38-3 | Standard registry identifier for the DL-DL mixture. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Indicates moderate hydrophilicity; soluble in polar aprotic solvents (DMF, DMSO). |
| LogP (Predicted) | ~0.75 | Amphiphilic nature allows partitioning into both aqueous and organic phases during synthesis. |
| pKa (Carboxylic Acid) | ~2.5 - 3.0 | The adjacent electron-withdrawing amide lowers the pKa compared to standard aliphatic acids. |
Data supported by computed properties from the [2].
Core Chemical Reactivity & Mechanistic Pathways
The α -Halocarbonyl Effect in Nucleophilic Substitution ( SN2 )
The secondary alkyl bromide in N-(DL-2-Bromopropionyl)-DL-alanine is exceptionally reactive toward nucleophiles (e.g., thiols, amines, and carboxylates). This enhanced reactivity is driven by the α -halocarbonyl effect . The adjacent amide carbonyl group provides transition-state stabilization through the overlap of its π∗ orbital with the incoming nucleophile and the σ∗ orbital of the C-Br bond. This lowers the activation energy barrier, making the compound an excellent precursor for synthesizing complex depsipeptides via intramolecular ring closure [1].
Transition-Metal Catalyzed Radical Initiation (ATRP)
In controlled polymer synthesis, the compound serves as a functional ATRP initiator. The homolytic cleavage of the C-Br bond is catalyzed by a transition metal complex (typically Cu(I)Br with an amine ligand). The resulting carbon-centered radical is resonance-stabilized by the amide carbonyl. Because the carboxylic acid remains inert under standard ATRP conditions, the resulting polymer chains possess a strictly defined α -carboxylic acid terminus, which is ideal for downstream bioconjugation (e.g., EDC/NHS coupling to proteins) [3].
Diagram 1: Reversible activation/deactivation cycle of ATRP using the bromopropionyl initiator.
Experimental Workflows & Protocols
The following workflows detail the synthesis of the compound and its subsequent application. Each protocol is designed as a self-validating system , incorporating specific causality for the chosen conditions.
Diagram 2: Synthetic workflow from raw materials to advanced macromolecular applications.
Protocol: Synthesis via Schotten-Baumann Acylation
This protocol utilizes the classic Schotten-Baumann conditions to selectively acylate the amine of DL-alanine without utilizing organic coupling reagents [1].
Reagents: DL-Alanine (1.0 eq), DL-2-Bromopropionyl bromide (1.1 eq), Sodium Hydroxide (aq, 4M), Hydrochloric Acid (aq, 6M), Ethyl Acetate.
Step-by-Step Methodology:
-
Amine Activation: Dissolve DL-alanine in 4M NaOH to achieve a final pH of ~10. Causality: The pKa of the alanine amine is ~9.8. Maintaining pH 10 ensures the amine is predominantly deprotonated and highly nucleophilic.
-
Temperature Control: Cool the solution to 0 °C in an ice bath. Causality: 2-Bromopropionyl bromide is highly susceptible to aqueous hydrolysis. Low temperatures suppress this side reaction, favoring aminolysis.
-
Biphasic Addition: Add 2-bromopropionyl bromide dropwise over 1 hour under vigorous stirring. Simultaneously, add 4M NaOH dropwise to maintain the pH between 9 and 10.
-
Self-Validation Check: If the pH drops rapidly, HBr is being generated, indicating the reaction is proceeding. If the pH stabilizes without further base addition, the acid bromide is fully consumed.
-
-
Acidification: Once the reaction is complete (monitored by TLC), wash the aqueous layer with diethyl ether to remove unreacted acid bromide. Then, carefully acidify the aqueous layer to pH 2 using 6M HCl. Causality: Acidification fully protonates the product's carboxylic acid (pKa ~2.5), rendering it neutral and extractable into organic solvents.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.
Protocol: Application as an ATRP Initiator for Bioconjugable Polymers
This protocol outlines the synthesis of a water-soluble, carboxylic acid-terminated polymer (e.g., Poly(HEMA)) [3].
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine N-(DL-2-Bromopropionyl)-DL-alanine (initiator, 1.0 eq), 2-Hydroxyethyl methacrylate (HEMA, monomer, 50 eq), and PMDETA (ligand, 1.0 eq) in a 1:1 mixture of Methanol/Water.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger that will irreversibly terminate the polymerization.
-
Catalyst Addition: Under a positive flow of Argon, add Cu(I)Br (1.0 eq). The solution will turn green/blue, indicating the formation of the Cu-ligand complex.
-
Polymerization & Validation: Seal the flask and stir at 30 °C.
-
Self-Validation Check: Withdraw aliquots periodically via a purged syringe. Analyze via 1 H NMR to calculate monomer conversion and GPC to determine molecular weight ( Mn ). A linear plot of ln([M]0/[M]t) vs. time confirms a constant radical concentration (a "living" system).
-
-
Termination: Expose the reaction to air to oxidize Cu(I) to Cu(II), terminating the reaction. Pass the polymer solution through a basic alumina column to remove the copper catalyst.
Data Presentation: Comparative Reactivity Profile
To assist researchers in selecting the correct reaction conditions, Table 2 summarizes the kinetic and thermodynamic parameters governing the dual reactivity of N-(DL-2-Bromopropionyl)-DL-alanine.
Table 2: Reactivity Profile (ATRP vs. SN2 )
| Reaction Pathway | Target Application | Optimal Solvent | Catalyst / Base Required | Typical Yield / Conversion | Key Side Reaction to Avoid |
| SN2 Displacement | Depsipeptides, Modified Amino Acids | DMF, DMSO, H₂O | Triethylamine, NaOH | 60 - 85% | Hydrolysis of the bromide (requires strict temp control). |
| ATRP Initiation | COOH-Terminated Polymers | MeOH, Anisole | Cu(I)Br / PMDETA | >90% (Monomer Conv.) | Radical coupling/termination (requires strict deoxygenation). |
Safety, Handling, and E-E-A-T Considerations
Trustworthiness in Handling: N-(DL-2-Bromopropionyl)-DL-alanine is an alkylating agent. According to GHS classifications, it is categorized as Harmful if swallowed (H302) and may act as a skin sensitizer [2].
-
Storage Causality: The compound must be stored at 2–8 °C in a desiccator, protected from light. Exposure to ambient moisture over time will lead to the slow hydrolysis of the α -bromo group into an α -hydroxy group, permanently deactivating its utility as both an ATRP initiator and an SN2 electrophile.
-
PPE Requirements: Standard laboratory protocols dictate the use of nitrile gloves, safety goggles, and handling within a fume hood, especially when handling the highly reactive precursor, 2-bromopropionyl bromide.
References
-
in 't Veld, P. J. A., Dijkstra, P. J., & Feijen, J. "Synthesis of alternating polydepsipeptides by ring‐opening polymerization of morpholine‐2,5‐dione derivatives." Makromolekulare Chemie, 191(8), 1813-1825 (1990).[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 97933, N-(DL-2-Bromopropionyl)-DL-alanine." PubChem.[Link]
-
Shirahama, H., et al. "Synthesis and enzymatic degradation of optically active depsipeptide copolymers." Journal of Biomaterials Science, Polymer Edition, 9(6), 621-636 (1998).[Link]
